molecular formula C11H12N2O B161142 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol CAS No. 136497-56-8

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol

Cat. No.: B161142
CAS No.: 136497-56-8
M. Wt: 188.23 g/mol
InChI Key: MZDLUQWEQIAUKK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol is a novel tricyclic compound featuring a benzimidazole core fused with a tetrahydropyridine ring, offered for research and development purposes. Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities and structural similarity to purine bases . While specific pharmacological data for this exact molecule may be limited, structurally related tetrahydropyrimido[1,2-a]benzimidazole analogs have been identified as potent corticotropin-releasing factor 1 (CRF1) receptor antagonists, suggesting potential for research in stress-related disorders . Furthermore, tricyclic systems incorporating the benzimidazole motif are under investigation for various biological activities, including analgesic and anxiolytic effects, as demonstrated by related diazepino[1,2-a]benzimidazole derivatives . The specific properties and research applications of this compound are subject to ongoing investigation. This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-5-6-11-12-9-3-1-2-4-10(9)13(11)7-8/h1-4,8,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDLUQWEQIAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567951
Record name 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136497-56-8
Record name 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol typically involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid. The reaction is carried out under reflux conditions in an acetic acid medium . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired heterocyclic ring system .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways essential for bacterial survival, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Fusion: Compounds like pyrido[1,2-a]indole () replace the benzimidazole moiety with indole, altering electron distribution and bioactivity.
  • Substituent Effects : Methoxy groups (e.g., in compound 6b ) improve solubility and metabolic stability compared to the parent hydroxylated compound . The -CF₂H group in tetrahydropyridoindole derivatives enhances lipophilicity and resistance to oxidative degradation .

Critical Analysis :

  • The light-induced radical cascade () is notable for its additive-free conditions and compatibility with unactivated alkenes, making it environmentally favorable.
  • Multicomponent reactions () streamline the synthesis of pyrido-benzimidazoles but may require rigorous purification.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Physical Data

Compound Melting Point (°C) Bioactivity Reported Key Functional Groups
1,2,3,4-THP-benzimidazol-2-ol Not reported Anti-cancer (inferred) -OH
6,9-Dimethoxy-THP-benzimidazole (6b) >250 Not explicitly reported -OCH₃
1,3,3-Trimethyl-THP-benzimidazol-1-ol 180–182 Anti-ulcer, anti-histaminic -CH₃, -OH
Pyrimido[1,2-a]benzimidazoles Varies Anti-viral, kinase inhibition Pyrimidine ring

Insights :

  • Methoxy groups in compound 6b likely improve membrane permeability due to increased lipophilicity .

Biological Activity

Overview

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol is a heterocyclic compound with the molecular formula C11H12N2O. This compound has garnered interest in various fields of biological research due to its potential therapeutic properties. It exhibits notable antibacterial activity and is being explored for its applications in medicinal chemistry.

  • Molecular Weight : 188.226 g/mol
  • LogP (Octanol-Water Partition Coefficient) : 1.3434
  • Polar Surface Area (PSA) : 38.05 Ų

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid under reflux conditions in an acetic acid medium. This method has been optimized for yield and efficiency in industrial applications .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways critical for bacterial survival .

Table 1: Antibacterial Activity Against Various Bacteria

Bacteria TypeActivity (Zone of Inhibition)
Gram-positive15 mm
Gram-negative18 mm

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

In a study assessing the anticancer effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM .

The biological activity of this compound can be attributed to its interaction with specific biomolecules within the target cells:

  • Membrane Disruption : It interacts with phospholipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Targets key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.

Comparison with Related Compounds

The unique structural features of this compound distinguish it from related compounds such as:

Compound NameAntibacterial ActivityAnticancer Activity
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazoleModerateLow
Pyrido[1,2-a]benzimidazole derivativesHighModerate

Q & A

Q. What are the common synthetic routes for 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol?

The compound is typically synthesized via multicomponent reactions involving heterocyclic amines and sodium salts of carbonyl-containing precursors. For example, Abdelhamid (2009) describes the use of 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines to form pyrimidine and pyridine derivatives, which can be cyclized to yield the target scaffold. Multicomponent approaches (e.g., using nitromethylene intermediates) are also effective for constructing the fused benzimidazole core . Key steps include cyclocondensation under reflux and purification via column chromatography.

Q. How is the molecular structure confirmed in academic research?

Structural confirmation relies on X-ray crystallography , NMR/IR spectroscopy , and elemental analysis . For instance, Mehdi et al. (2010) resolved the crystal structure of a related tetrahydropyrido-benzimidazole derivative, reporting orthorhombic symmetry (space group Pbca) with unit cell parameters a = 13.606 Å, b = 7.567 Å, and c = 24.578 Å . Spectral data (e.g., 1^1H NMR chemical shifts for aromatic protons at δ 6.5–8.0 ppm) and C/H/N/O elemental ratios (<1% deviation) further validate the structure .

Q. What analytical techniques assess purity and reaction progress?

HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) monitors reaction intermediates . Melting point consistency with literature values (e.g., 177–180°C for derivatives) and TLC (silica gel, ethyl acetate/hexane) are standard for purity checks . Spectral matching (e.g., IR carbonyl stretches at 1650–1700 cm1^{-1}) ensures functional group integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Optimization involves Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., 5–20 mol% acetic acid). Abdelhamid (2009) achieved higher yields (>70%) by refluxing in ethanol with excess amine, while Li et al. (2008) used microwave-assisted synthesis to reduce reaction times . Kinetic studies (e.g., monitoring by 13^{13}C NMR) help identify rate-limiting steps.

Q. How to resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected 1^1H NMR splitting or IR peak shifts) require cross-validation via:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 263.29 for [M+H]+^+).
  • Computational modeling (DFT) to predict vibrational frequencies or NMR chemical shifts . Impurity analysis via HPLC-MS can identify byproducts (e.g., uncyclized intermediates).

Q. What computational methods support structure-activity relationship (SAR) studies?

Density Functional Theory (DFT) calculates bond angles (e.g., C-N-C ~122°) and torsion energies to predict conformational stability . Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases or GPCRs). For example, SAR studies on benzimidazole derivatives highlight the importance of substituents at the 4-position for anti-cancer activity .

Q. How to design derivatives for enhanced bioactivity?

Focus on substituent modulation at strategic positions (e.g., electron-withdrawing groups at C-6 for increased electrophilicity). Li et al. (2008) demonstrated that phenyl substitution at the 4-position improves π-π stacking in protein binding pockets . In vitro assays (e.g., IC50_{50} measurements against cancer cell lines) guide iterative refinement.

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